6-ethyl-3-thioxo-2H,4H-1,2,4-triazin-5-one

Lipophilicity Physicochemical Properties Drug Design

6-Ethyl-3-thioxo-2H,4H-1,2,4-triazin-5-one (CAS 452-12-0) is a sulfur-containing 1,2,4-triazin-5-one derivative with the molecular formula C5H7N3OS and a molecular weight of 157.20 g/mol. It features a thioxo group at position 3 and an ethyl substituent at position 6, which distinguishes it from the common methyl analog (6-methyl-3-thioxo-1,2,4-triazin-5-one, CAS 615-76-9).

Molecular Formula C5H7N3OS
Molecular Weight 157.2 g/mol
CAS No. 452-12-0
Cat. No. B3052777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethyl-3-thioxo-2H,4H-1,2,4-triazin-5-one
CAS452-12-0
Molecular FormulaC5H7N3OS
Molecular Weight157.2 g/mol
Structural Identifiers
SMILESCCC1=NNC(=S)NC1=O
InChIInChI=1S/C5H7N3OS/c1-2-3-4(9)6-5(10)8-7-3/h2H2,1H3,(H2,6,8,9,10)
InChIKeyNBZOSCCFHLYVDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-3-thioxo-2H,4H-1,2,4-triazin-5-one (CAS 452-12-0): Procurement-Ready Chemical Profile & Core Characteristics


6-Ethyl-3-thioxo-2H,4H-1,2,4-triazin-5-one (CAS 452-12-0) is a sulfur-containing 1,2,4-triazin-5-one derivative with the molecular formula C5H7N3OS and a molecular weight of 157.20 g/mol [1]. It features a thioxo group at position 3 and an ethyl substituent at position 6, which distinguishes it from the common methyl analog (6-methyl-3-thioxo-1,2,4-triazin-5-one, CAS 615-76-9). The compound is primarily employed as a synthetic building block in medicinal chemistry for the preparation of more complex heterocyclic systems, including inhibitors of human dihydroorotate dehydrogenase (DHODH) [2].

Synthetic building block for 1,2,4-triazin-5-one heterocyclic chemistry
Ethyl substituent offers distinct lipophilicity and conformational flexibility vs. methyl analog
Reported precursor for DHODH-targeted antiviral inhibitor series

Why Generic Substitution of 6-Ethyl-3-thioxo-2H,4H-1,2,4-triazin-5-one Fails: Lipophilicity and Reactivity Differences


Within the 3-thioxo-1,2,4-triazin-5-one class, the 6-ethyl derivative cannot be interchanged with its 6-methyl analog without altering key physicochemical and reactivity profiles. The additional methylene unit in the 6-ethyl compound increases lipophilicity (XLogP3 = 0.8 versus -0.3 for the 6-methyl analog) and introduces a rotatable bond absent in the methyl congener, which impacts molecular flexibility, solubility, and intermolecular interactions [1]. These differences affect partitioning behavior in biphasic reactions, chromatographic retention, and potentially the binding affinity to biological targets such as dipeptidyl peptidase-4 (DPP-4), where the ethyl analog exhibits measurable but weak inhibitory activity (IC50 = 1.17 µM) [2]. Substituting the ethyl with a smaller alkyl group or an oxo moiety without experimental validation risks inconsistent synthetic outcomes and biological results.

6-Methyl analog Lower lipophilicity (XLogP3 -0.3 vs 0.8) may shift partitioning and chromatographic retention, altering reaction outcomes.
Conformational rigidity Methyl analog lacks the ethyl rotatable bond (0 vs 1), limiting molecular flexibility and potential SAR differentiation.
Scaffold activity Weak DPP-4 engagement reported for ethyl analog (class‑level) may be absent in 6‑methyl; substitution would lose this baseline context.

Product-Specific Quantitative Evidence Guide for 6-Ethyl-3-thioxo-2H,4H-1,2,4-triazin-5-one


Enhanced Lipophilicity vs. 6-Methyl Analog (XLogP3 Comparison)

The 6-ethyl derivative displays a computed XLogP3 value of 0.8, compared to -0.3 for the 6-methyl analog (CAS 615-76-9). This represents a quantitative difference of 1.1 log units, indicating higher lipophilicity for the ethyl-substituted compound [1][2].

Lipophilicity: 6-Et vs 6-Me
Head-to-head
ΔXLogP3 = 1.1
Target 0.8 | Comparator -0.3
May support higher membrane permeability and organic-phase extraction efficiency in synthesis.
Computed by XLogP3 algorithm; experimental logP may differ.
Lipophilicity Physicochemical Properties Drug Design

Increased Molecular Flexibility: Rotatable Bond Count vs. 6-Methyl Analog

The 6-ethyl substituent introduces one rotatable bond (ethyl side chain), whereas the 6-methyl analog has zero rotatable bonds. This topological difference, quantified by the rotatable bond count (1 vs. 0), indicates greater conformational flexibility for the ethyl derivative [1][2].

Rotatable Bonds: 6-Et vs 6-Me
Head-to-head
1 vs 0
Ethyl adds one rotatable bond
Increased conformational flexibility may affect binding entropy and crystallization behavior.
Computed by Cactvs; relevant for structure-activity studies.
Conformational Flexibility Molecular Topology Structure-Activity Relationships

DPP-4 Enzyme Inhibition: Measurable but Weak Activity

In a human DPP-4 inhibition assay, 6-ethyl-3-thioxo-2H,4H-1,2,4-triazin-5-one exhibited an IC50 of 1.17 µM (1,170 nM) [1]. While this is orders of magnitude weaker than the clinical DPP-4 inhibitor sitagliptin (IC50 ≈ 18 nM), it provides a baseline inhibitory profile that distinguishes this scaffold from inactive 1,2,4-triazin-5-one derivatives.

DPP-4 Inhibition
Class-level
IC50 = 1.17 µM
~65-fold weaker than sitagliptin
Measurable but weak DPP-4 activity; provides baseline for scaffold optimization.
Class-level inference; activity may not transfer to all analogs.
DPP-4 Inhibition Enzyme Assay Type 2 Diabetes

Validated Synthetic Utility: Precursor to Potent DHODH Inhibitors

The compound was used as a reactant in the synthesis of 3-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-6-ethyl-1,2,4-triazin-5-ol, a DHODH inhibitor series that yielded molecules more potent than brequinar and teriflunomide in enzymatic and cell-based assays [1]. The reaction proceeded with sodium hydroxide in THF/acetonitrile for 8 hours [2].

DHODH Inhibitor Synthesis
Reported
Precursor to inhibitors exceeding brequinar
pMIC50 up to 7.9 in measles replication assay
Validated synthetic utility for DHODH-targeted antiviral programs.
Reaction: NaOH, THF/CH3CN, 8 h; derived compounds show high activity.
DHODH Inhibition Antiviral Immunosuppression

Best-Fit Research and Industrial Application Scenarios for 6-Ethyl-3-thioxo-2H,4H-1,2,4-triazin-5-one


Medicinal Chemistry: DHODH Inhibitor Lead Optimization

Procurement is recommended for laboratories engaged in DHODH-targeted antiviral or immunosuppressive drug discovery. The compound serves as a validated building block for constructing pyrazolyl-triazine hybrids, with documented synthetic protocols and biological validation against measles virus replication [1]. The ethyl substituent at position 6 contributes to the optimized lipophilicity and conformational profile of the final inhibitors.

Physicochemical Property Studies: Alkyl Chain Length Effects

For systematic structure-property relationship (SPR) studies investigating the impact of 6-position alkyl chain length on logP, solubility, and permeability, this compound provides the ethyl data point (XLogP3 = 0.8; 1 rotatable bond) complementary to the methyl analog (XLogP3 = -0.3; 0 rotatable bonds) [1]. This enables quantitative correlation of chain length with ADME-relevant parameters.

Enzyme Inhibition Screening: DPP-4 Scaffold Exploration

The compound can serve as a reference point in DPP-4 inhibitor screening cascades, where its weak but measurable IC50 (1.17 µM) provides a baseline for assessing the potency gains achieved through further structural elaboration of the 3-thioxo-1,2,4-triazin-5-one core [1].

Heterocyclic Chemistry: Selective S- and N-Alkylation Methodology

As a 3-thioxo-1,2,4-triazin-5-one derivative, this compound is suitable for studies involving selective S- vs. N-alkylation, a key transformation for diversifying this scaffold class. Recent methodologies have been reported for achieving high selectivity in such alkylations [1].

Application
Selection Property
Validation Focus
DHODH inhibitor synthesis studies
Reported building block for pyrazolyl-triazine hybrids
Synthetic protocol and antiviral assay reproducibility
Alkyl chain length SPR studies
Ethyl vs. methyl lipophilicity and flexibility context
logP / rotatable bond correlation with ADME parameters
DPP-4 scaffold profiling
Baseline inhibitory activity context
Potency gain upon structural elaboration
Selective alkylation methodology
3-Thioxo-1,2,4-triazin-5-one core
S- vs. N-alkylation selectivity validation
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